PAC 1-β-D-Glucopyranosiduronic Acid
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Overview
Description
PAC 1-β-D-Glucopyranosiduronic Acid is a chemical compound known for its unique structure and properties It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving glucuronidation processes, which are crucial for the metabolism of drugs and other substances in the body.
Medicine: Research on this compound includes its potential use in drug development and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .
Comparison with Similar Compounds
Similar Compounds
β-D-Glucopyranosiduronic Acid: A closely related compound with similar glucuronidation properties.
α-D-Glucopyranosiduronic Acid: Another isomer with distinct structural and functional characteristics.
Methyl 2-O-lauroyl-α-D-glucopyranosiduronic Acid: A derivative with specific antibacterial properties.
Uniqueness
PAC 1-β-D-Glucopyranosiduronic Acid stands out due to its specific structure, which allows for unique interactions with UGTs and other enzymes involved in glucuronidation. This makes it particularly valuable in research and industrial applications where precise glucuronidation is required .
Properties
CAS No. |
1103440-59-0 |
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Molecular Formula |
C₂₉H₃₆N₄O₈ |
Molecular Weight |
568.62 |
Synonyms |
2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; |
Origin of Product |
United States |
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